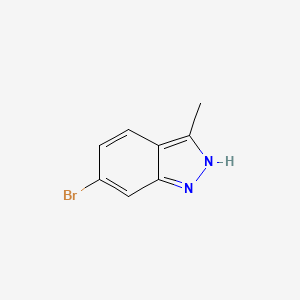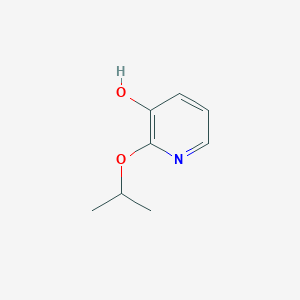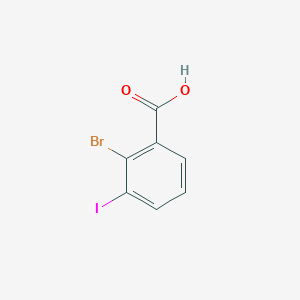
2-(Ciclopropilamino)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C6H11NO2. It is a derivative of glycine, where the amino group is substituted with a cyclopropyl group, and the carboxyl group is esterified with methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclopropylamino)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl bromoacetate under basic conditions. The reaction typically proceeds as follows:
Cyclopropylamine and Methyl Bromoacetate Reaction: Cyclopropylamine is reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure methyl 2-(cyclopropylamino)acetate.
Industrial Production Methods
Industrial production of methyl 2-(cyclopropylamino)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(cyclopropylamino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester or amine groups.
Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Methyl 2-(cyclopropylamino)acetate can be hydrolyzed to 2-(cyclopropylamino)acetic acid.
Oxidation: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction: Reduction can lead to the formation of alcohols or amines.
Mecanismo De Acción
The mechanism of action of methyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(cyclopropylamino)acetate Hydrochloride: A salt form with similar properties but different solubility and stability.
Methyl N-cyclopropylglycinate: Another derivative with a similar structure but different reactivity.
Glycine Derivatives: Compounds like methyl glycinate and methyl 2-(methylamino)acetate share structural similarities.
Uniqueness
Methyl 2-(cyclopropylamino)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
IUPAC Name |
methyl 2-(cyclopropylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYODZWYCOXGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)










